HLCL-61 hydrochloride
Overview
Description
HLCL61 hydrochloride is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). It is primarily used in the treatment of acute myeloid leukemia. This compound has shown significant potential in inhibiting the growth of multiple acute myeloid leukemia cell lines and patient-derived tumor samples .
Mechanism of Action
Target of Action
HLCL-61 hydrochloride is a first-in-class inhibitor of protein arginine methyltransferase 5 (PRMT5) . PRMT5 is a key enzyme involved in the methylation of arginine residues on histone proteins, which plays a crucial role in gene expression regulation .
Mode of Action
This compound selectively inhibits PRMT5 . By inhibiting PRMT5, this compound prevents the methylation of arginine residues on histone proteins, thereby affecting the transcriptional activity of genes regulated by these modifications .
Biochemical Pathways
The inhibition of PRMT5 by this compound affects the symmetric dimethylation (me2) of histones H3 and H4 . This alteration in histone methylation status can lead to changes in gene expression, particularly those genes involved in cell growth and proliferation .
Pharmacokinetics
It’s known that this compound is soluble in dmso , which is commonly used as a solvent in biological studies and could potentially influence its bioavailability.
Result of Action
This compound has been shown to reduce cell growth in a dose-dependent manner in various cell lines, including MV4-11 cells, THP-1 cells, FLT3-WT blast, and FLT3-ITD blast . It also shows effective inhibition of symmetric arginine dimethylation (me2) of histones H3 and H4 in acute myeloid leukemia (AML) samples .
Biochemical Analysis
Biochemical Properties
HLCL-61 hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of protein arginine methyltransferase 5. This enzyme is responsible for the methylation of arginine residues on histone and non-histone proteins. This compound selectively inhibits PRMT5, without affecting other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7 . The inhibition of PRMT5 by this compound leads to a reduction in symmetric arginine dimethylation of histones H3 and H4, which in turn affects gene expression and cellular differentiation .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In acute myeloid leukemia cells, this compound inhibits cell growth and induces myeloid differentiation . The compound increases the expression of CD11b, a marker of myeloid differentiation, in a dose-dependent manner . Additionally, this compound increases the expression of miR-29b messenger ribonucleic acid, resulting in a decrease in FLT3 activity, a receptor tyrosine kinase involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of protein arginine methyltransferase 5 activity. By binding to the enzyme, this compound prevents the methylation of arginine residues on target proteins . This inhibition leads to changes in gene expression, particularly the upregulation of miR-29b and the downregulation of FLT3 . The compound also affects the methylation status of histones H3 and H4, which plays a role in chromatin remodeling and gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound shows effective inhibition of symmetric arginine dimethylation of histones H3 and H4 starting at 12 hours post-treatment and persisting after 48 hours . This compound also induces apoptosis in acute myeloid leukemia cells after 48 hours of treatment . The stability of this compound is maintained under specific storage conditions, ensuring its efficacy over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving acute myeloid leukemia cell lines and primary blasts, this compound reduces cell viability in a dose-dependent manner . The compound exhibits half-maximal inhibitory concentration (IC50) values of 14.12, 16.74, 6.3, and 8.72 micromolar for MV4-11 cells, THP-1 cells, FLT3 wild-type blasts, and FLT3 internal tandem duplication blasts, respectively . At higher doses, this compound may induce toxic effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to the methylation of arginine residues on histone and non-histone proteins. The compound interacts with protein arginine methyltransferase 5, inhibiting its enzymatic activity and affecting the methylation status of target proteins . This inhibition leads to changes in gene expression and cellular differentiation, particularly in acute myeloid leukemia cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to protein arginine methyltransferase 5 and other cellular components . The distribution of this compound within cells affects its efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target enzyme, protein arginine methyltransferase 5. The compound’s activity and function are influenced by its localization within specific cellular compartments, such as the nucleus and cytoplasm . Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its inhibitory effects on protein arginine methyltransferase 5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for HLCL61 hydrochloride are not explicitly detailed in the available literature. it is typically produced in research laboratories for scientific purposes and is not intended for human consumption .
Chemical Reactions Analysis
Types of Reactions
HLCL61 hydrochloride primarily undergoes inhibition reactions as it targets PRMT5. It does not exhibit inhibitory activity against other PRMT family members such as PRMT1, PRMT4, and PRMT7 .
Common Reagents and Conditions
The compound is typically used in concentrations ranging from 1 to 100 μM, with incubation times varying from 24 to 72 hours . It is dissolved in solvents such as DMSO and ethanol for experimental purposes .
Major Products Formed
The major products formed from the reactions involving HLCL61 hydrochloride include the inhibition of symmetric arginine dimethylation of histones H3 and H4 in acute myeloid leukemia samples .
Scientific Research Applications
HLCL61 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a research tool to study the role of PRMT5 in various biological processes and diseases. Some of its key applications include:
Cancer Research: HLCL61 hydrochloride is used to inhibit the growth of acute myeloid leukemia cell lines and patient-derived tumor samples.
Epigenetics: The compound is employed to study the effects of PRMT5 inhibition on histone arginine methylation and gene expression.
Drug Development: HLCL61 hydrochloride serves as a lead compound for the development of new therapeutic agents targeting PRMT5.
Comparison with Similar Compounds
HLCL61 hydrochloride is unique in its selective inhibition of PRMT5, distinguishing it from other PRMT inhibitors. Similar compounds include:
PRMT1 Inhibitors: These compounds target PRMT1, another member of the PRMT family, but do not exhibit selectivity for PRMT5.
PRMT4 Inhibitors: These inhibitors target PRMT4 and are used in studies related to gene transcription and chromatin remodeling.
PRMT7 Inhibitors: These compounds inhibit PRMT7 and are involved in the regulation of various cellular processes.
HLCL61 hydrochloride’s specificity for PRMT5 makes it a valuable tool for studying the unique roles of this enzyme in disease and cellular function.
Properties
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O.ClH/c1-3-25-21-10-6-5-9-19(21)20-14-17(12-13-22(20)25)15-24-16-18-8-4-7-11-23(18)26-2;/h4-14,24H,3,15-16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAVCNMZZKTEGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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